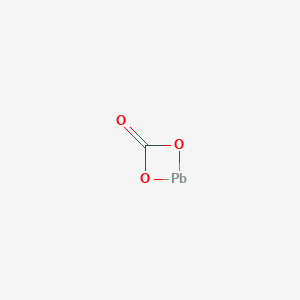

Bleikarbonat(II)

Übersicht

Beschreibung

Lead(II) carbonate, also known as Lead(II) carbonate, is a useful research compound. Its molecular formula is PbCO3 and its molecular weight is 267 g/mol. The purity is usually 95%.

The exact mass of the compound Lead(II) carbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acids and alkalies; insoluble in alcohol and ammoniain water, 0.00011 g/100 ml at 20 °csolubility in water, g/100ml: 0.0001. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lead(II) carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lead(II) carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften: Bleifreisetzungskontrolle

Bleikarbonat(II) wird hinsichtlich seiner Wechselwirkung mit anderen Chemikalien in Wasseraufbereitungsprozessen untersucht. So wurde beispielsweise der Einfluss von Natriumsilikat auf die Bleifreisetzung aus Bleikarbonat(II) bewertet. Es wurde festgestellt, dass Natriumsilikat die kristalline Phasenzusammensetzung nicht signifikant beeinflusste, sich aber an Bleikarbonat(II) adsorbierte, was seine Wirkung bei bestimmten pH-Werten erklären könnte .

Polymerisationskatalysatoren

Im Bereich der Polymerchemie dient Bleikarbonat(II) als Katalysator in Polymerisationsreaktionen. Es erleichtert die Bildung von Polymeren aus Monomeren und spielt eine entscheidende Rolle bei der Synthese neuer polymerer Materialien .

Härtungsmittel für Silikonharze

Bleikarbonat(II) fungiert als Härtungsmittel für Silikonharze. Diese Anwendung ist entscheidend bei der Herstellung von Silikonmaterialien, wobei Bleikarbonat(II) dazu beiträgt, die gewünschten physikalischen Eigenschaften und die Stabilität des Endprodukts zu erreichen .

Schmierstoffe und Batterien

Diese Verbindung wird zur Formulierung von hitzebeständigen Schmierstoffen und als Additiv in Blei-Säure-Akkumulatoren verwendet. Seine Eigenschaften tragen zur Langlebigkeit und Effizienz dieser Produkte bei .

Verstärkte Schläuche und Thermistoren

Bleikarbonat(II) wird bei der Herstellung von drahtverstärkten Schläuchen und Thermistoren verwendet. In Schläuchen verbessert es die Strapazierfähigkeit und die Beständigkeit gegen Umwelteinflüsse, während es in Thermistoren bei der Temperaturerfassung und -regelung hilft .

Wärme stabilisatoren für PVC-Polymere

Die Verbindung wird auch als Wärmestabilisator in Polyvinylchlorid (PVC)-Polymeren eingesetzt. Es hilft, den Abbau von PVC bei Wärmeeinwirkung zu verhindern und verlängert so die Lebensdauer des Materials .

Elektrophotographie

Im Bereich der Bildgebung und des Drucks wird Bleikarbonat(II) in der Elektrophotographie eingesetzt. Es spielt eine Rolle bei der Entwicklung von Bildern auf lichtempfindlichen Oberflächen .

Forschung zur Bleitoxizität und Sicherheit

Bleikarbonat(II) ist Gegenstand laufender Forschung zu seiner Toxizität und sicheren Handhabung. Studien konzentrieren sich darauf, seine Auswirkungen auf die menschliche Gesundheit und die Umwelt zu verstehen, was zu besseren Sicherheitsrichtlinien und -vorschriften führt .

Wirkmechanismus

Target of Action

Lead(II) carbonate, also known as cerussite , is a white solid that has several practical uses despite its toxicity . The primary targets of Lead(II) carbonate are biological systems where it interacts with various biochemical processes. It can affect both microbial and human cells, disrupting normal cellular functions .

Mode of Action

Lead(II) carbonate interacts with its targets primarily through a process known as biomineralization . This process involves the transformation of Lead(II) carbonate into less toxic forms through microbial action . Lead ions enter the interior of microbial cells mainly through two pathways: active transport and passive diffusion . In the active process, transporters carry Pb(II) into the cell, while in passive diffusion, Pb(II) diffuses from high concentration to low concentration and into cells .

Biochemical Pathways

Lead(II) carbonate affects several biochemical pathways. One of the key pathways is the ureolytic pathway, where ureolytic bacteria hydrolyze urea to generate carbonate ions and elevate the pH to alkaline conditions . This promotes the precipitation of lead and calcium carbonate, effectively immobilizing the lead ions .

Pharmacokinetics

It is known that lead(ii) carbonate is insoluble in water , which can affect its bioavailability and distribution in biological systems

Result of Action

The action of Lead(II) carbonate at the molecular and cellular level results in several effects. It can inhibit enzyme activity, damage DNA, and disrupt cell membrane permeability . These effects can lead to various health problems in humans, including neurological disorders and reproductive issues .

Action Environment

The action, efficacy, and stability of Lead(II) carbonate are influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of Lead(II) carbonate . Microbial characteristics, as well as environmental conditions such as coexisting ions and humic substances, can also influence the biomineralization performance of Lead(II) carbonate .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Lead(II) carbonate plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It can bind to sulfhydryl groups in proteins, leading to the inhibition of enzyme activity. For example, Lead(II) carbonate can inhibit the activity of delta-aminolevulinic acid dehydratase (ALAD), an enzyme involved in heme synthesis. This inhibition disrupts the production of heme, a critical component of hemoglobin, leading to anemia and other related disorders . Additionally, Lead(II) carbonate can interact with calcium-binding proteins, disrupting calcium homeostasis and affecting various cellular processes.

Cellular Effects

Lead(II) carbonate has profound effects on various types of cells and cellular processes. It can influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, Lead(II) carbonate can activate protein kinase C (PKC), a key regulator of cell signaling, leading to altered cellular responses. It can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Furthermore, Lead(II) carbonate can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of Lead(II) carbonate involves several pathways. At the molecular level, Lead(II) carbonate can bind to and inhibit the activity of various enzymes, such as ALAD and PKC. This binding disrupts the normal function of these enzymes, leading to altered biochemical reactions and cellular processes. Additionally, Lead(II) carbonate can induce oxidative stress by generating ROS, which can damage cellular components and activate stress response pathways . These molecular interactions contribute to the toxic effects of Lead(II) carbonate on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lead(II) carbonate can change over time. The stability and degradation of Lead(II) carbonate can influence its long-term effects on cellular function. For example, prolonged exposure to Lead(II) carbonate can lead to the accumulation of lead in cells and tissues, resulting in chronic toxicity. In vitro and in vivo studies have shown that Lead(II) carbonate can cause long-term damage to cellular components, such as DNA and proteins, leading to persistent cellular dysfunction . Additionally, the degradation of Lead(II) carbonate can release lead ions, which can further contribute to its toxic effects.

Dosage Effects in Animal Models

The effects of Lead(II) carbonate vary with different dosages in animal models. At low doses, Lead(II) carbonate can cause subtle changes in cellular function, such as altered enzyme activity and gene expression. At high doses, Lead(II) carbonate can cause severe toxicity, leading to adverse effects such as anemia, neurological damage, and organ dysfunction . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur. Additionally, chronic exposure to high doses of Lead(II) carbonate can lead to the accumulation of lead in tissues, resulting in long-term health effects.

Metabolic Pathways

Lead(II) carbonate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit the activity of enzymes involved in heme synthesis, such as ALAD, leading to disrupted heme production and anemia. Additionally, Lead(II) carbonate can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions can have significant effects on cellular metabolism and overall cellular function.

Transport and Distribution

Lead(II) carbonate is transported and distributed within cells and tissues through various mechanisms. It can enter cells through calcium channels and other transporters, leading to its accumulation in specific cellular compartments. Once inside the cell, Lead(II) carbonate can bind to proteins and other biomolecules, affecting its localization and activity . Additionally, Lead(II) carbonate can be transported through the bloodstream and distributed to various tissues, where it can exert its toxic effects.

Subcellular Localization

The subcellular localization of Lead(II) carbonate can influence its activity and function. Lead(II) carbonate can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can cause significant damage. For example, Lead(II) carbonate can induce oxidative stress in mitochondria, leading to mitochondrial dysfunction and impaired cellular energy production . Additionally, Lead(II) carbonate can affect the activity of nuclear proteins, leading to changes in gene expression and cellular behavior.

Eigenschaften

IUPAC Name |

lead(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEVGQHCNVXMER-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbCO3, Pb(CO3), CO3Pb | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead(II) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883460 | |

| Record name | Carbonic acid, lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [HSDB] Practically insoluble (1.1 mg/L at 25 deg C); [ATSDR ToxProfiles], COLOURLESS CRYSTALS. | |

| Record name | Lead(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in acids and alkalies; insoluble in alcohol and ammonia, In water, 0.00011 g/100 mL at 20 °C, Solubility in water, g/100ml: 0.0001 | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.582 g/cu cm, 6.6 g/cm³ | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

In rat pups chronically exposed to lead carbonate, biochemical changes incl diminished potassium chloride (KCl) evoked release of exogenous (3)h-dopamine from brain slices, and suppression of dopamine receptor mediated activation of adenylate cyclase in neostriatal homogenates. Results are discussed in relation to the possible mechanisms assoc with lead evoked neurochemical changes and the role that each effect may play in the lead induced alterations of locomotor activity. | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Lead carbonate is available in USA as a commercial grade with minimum purity of 99.0%. Impurities typically present include: nitrate & nitrite (as HNO3), 0.005% max; zinc, 30 mg/kg max; chloride, 20 mg/kg max; cadmium, 20 mg/kg max; and iron, 20 mg/kg max. Lead carbonate in Japan has min purity of 99.0%. It may contain the following impurities: water, 1% max; matter sol in water, 0.5% max; & matter insol in acetic acid, 0.1% max. | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, rhombic crystals | |

CAS No. |

598-63-0, 13427-42-4, 25510-11-6 | |

| Record name | Lead carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013427424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead(2+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025510116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead(2+) salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43M0P24L2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

315 °C, decomposes | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

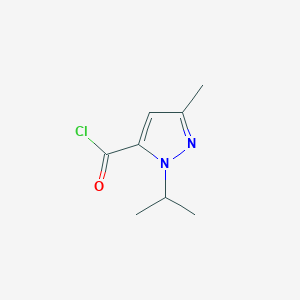

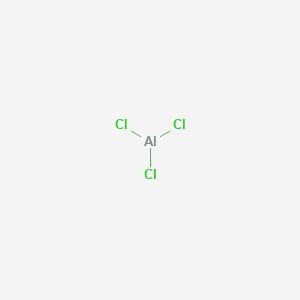

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

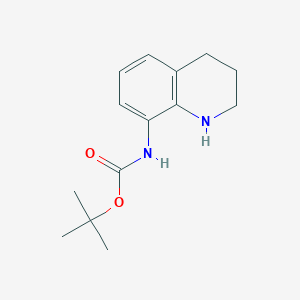

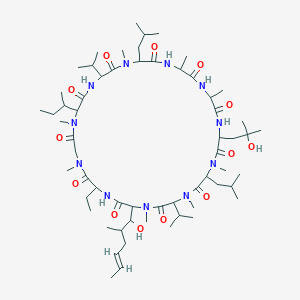

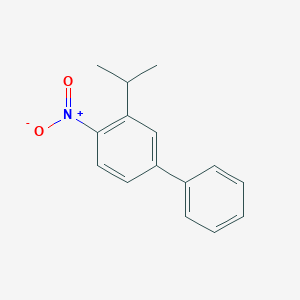

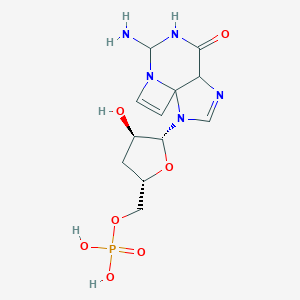

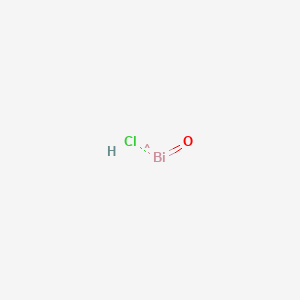

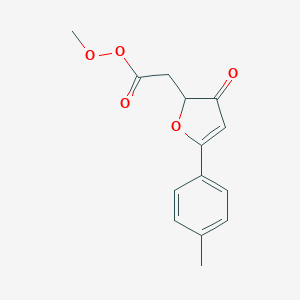

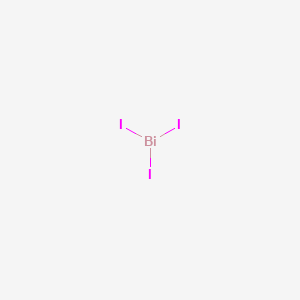

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.